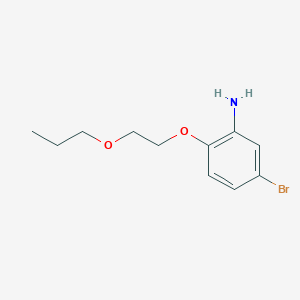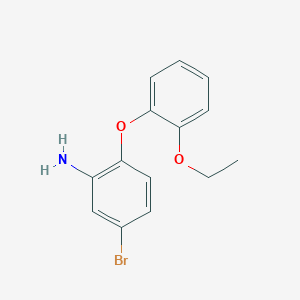![molecular formula C11H16BrNO3 B3172892 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946743-22-2](/img/structure/B3172892.png)
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline
概要
説明
“5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline” is a chemical compound with the molecular formula C11H16BrNO3 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H16BrNO3 . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 290.15 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用
Applications in Organic Synthesis and Material Science
Synthesis of Quinoxaline Derivatives : The research by Ahmad et al. (1965) demonstrates the application of aniline derivatives in synthesizing 2-anilino-quinoxalines, which are important for their potential pharmacological properties. This study underlines the versatility of aniline derivatives in organic synthesis, particularly in the construction of heterocyclic compounds Ahmad et al., 1965.
Metal Complex Formation : Leela et al. (2019) synthesized azobenzene-based ligands, including a compound structurally related to 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline, demonstrating its application in forming metal complexes with optical properties. These complexes are significant for their potential use in materials science and catalysis Leela et al., 2019.
Polymer Composites : Kubo et al. (2005) explored the incorporation of π-conjugated polymers into silica, utilizing derivatives similar to this compound for the synthesis of novel composite materials. These composites exhibit unique optical properties, making them valuable for applications in electronics and photonics Kubo et al., 2005.
Development of Conductive Polyanilines : Xu et al. (2014) synthesized highly soluble conductive polyanilines from aniline derivatives, including those related to this compound. These materials are highly soluble in both organic solvents and water, opening new avenues for their application in electronic devices and sensors Xu et al., 2014.
Crystal Structure and Theoretical Studies : Abdellaoui et al. (2019) conducted crystal structure, Hirshfeld surface analysis, and DFT studies on a compound with structural similarities to this compound. This research provides insights into the molecular interactions and properties of such compounds, contributing to the broader understanding of their potential applications in material science and molecular engineering Abdellaoui et al., 2019.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCIHQBDRQTRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238283 | |
| Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946743-22-2 | |
| Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946743-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172818.png)

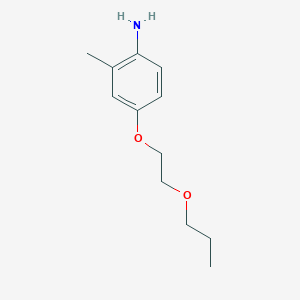
![4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine](/img/structure/B3172845.png)
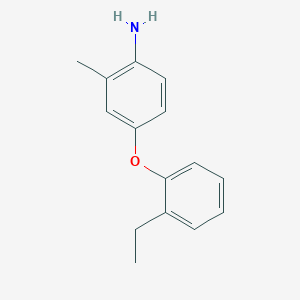
![N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide](/img/structure/B3172862.png)

![4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine](/img/structure/B3172872.png)
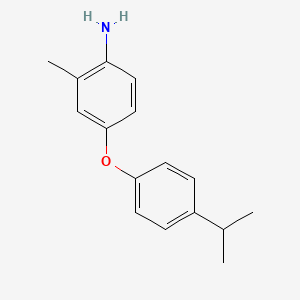
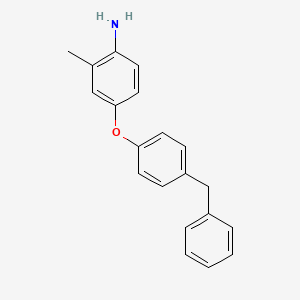
![4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine](/img/structure/B3172887.png)
![5-Bromo-2-[2-(dimethylamino)ethoxy]aniline](/img/structure/B3172889.png)
